molecular formula C27H30O3 B14395838 Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate CAS No. 89765-05-9

Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate

Cat. No.: B14395838
CAS No.: 89765-05-9
M. Wt: 402.5 g/mol
InChI Key: PLBUFYJAGQHZCI-UHFFFAOYSA-N
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Description

Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a benzoate group, a phenoxyphenyl group, and a pentan-2-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The benzoate ester can be formed by reacting benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Addition of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where phenoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Pentan-2-yl Chain: The pentan-2-yl chain can be synthesized through a Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) is reacted with an appropriate ketone to form the desired chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Where the reactions are carried out in large vessels with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on the cell surface, leading to a cascade of intracellular signaling events.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.

    Modulation of Gene Expression: Influencing the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

    Propyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate: Similar but with a propyl ester group.

These compounds share similar chemical properties but may differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

89765-05-9

Molecular Formula

C27H30O3

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate

InChI

InChI=1S/C27H30O3/c1-4-29-26(28)22-15-17-23(18-16-22)27(2,3)19-9-11-21-10-8-14-25(20-21)30-24-12-6-5-7-13-24/h5-8,10,12-18,20H,4,9,11,19H2,1-3H3

InChI Key

PLBUFYJAGQHZCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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